molecular formula C15H20BrNO B13320975 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide

Cat. No.: B13320975
M. Wt: 310.23 g/mol
InChI Key: LITXXQLKLOLTAD-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C15H19NO, and it is known for its stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide typically involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with benzyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide involves its interaction with specific molecular targets. It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide stands out due to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C15H20BrNO

Molecular Weight

310.23 g/mol

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrobromide

InChI

InChI=1S/C15H19NO.BrH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H

InChI Key

LITXXQLKLOLTAD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Br

Origin of Product

United States

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